5-溴-N-(吡啶-2-基)噻唑-2-胺

描述

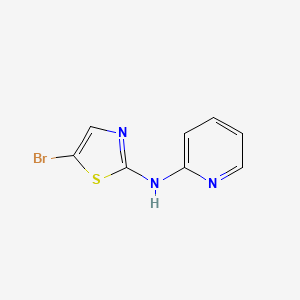

“5-bromo-N-(pyridin-2-yl)thiazol-2-amine” is a compound that has been studied for its potential as an anticancer drug . It is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, which has been found to be a highly potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle, making them valid targets for anticancer drug discovery .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. While specific synthesis methods for “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” were not found, similar compounds have been synthesized through various methods .Molecular Structure Analysis

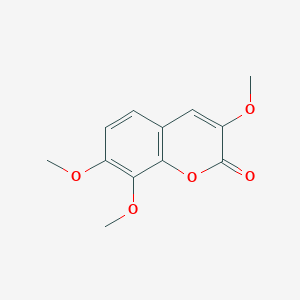

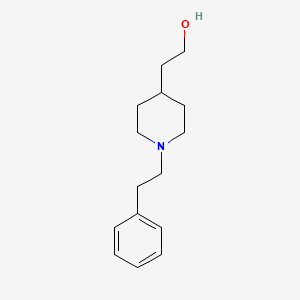

The molecular structure of “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis

The chemical reactions involving “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” are complex and involve multiple steps . The compound can undergo various types of reactions, including nucleophilic and electrophilic substitutions.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents.科学研究应用

Antimicrobial Activity

N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine: has been identified as a potential antimicrobial agent. Thiazole derivatives, to which this compound belongs, have shown effectiveness against a range of microbial infections. They are known to act on various stages of microbial cell life cycles, potentially inhibiting cell wall synthesis or disrupting membrane integrity .

Antitumor and Cytotoxic Applications

Thiazole compounds have been studied for their antitumor properties. The bromine substitution on the thiazole ring of N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine may contribute to cytotoxic activity against cancer cells, making it a candidate for anticancer drug development .

Neuroprotective Effects

Research has indicated that thiazole derivatives can exhibit neuroprotective effects. This compound could be explored for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

The anti-inflammatory properties of thiazole derivatives make them suitable for the treatment of chronic inflammatory diseasesN-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine could be used to develop new anti-inflammatory medications with potentially fewer side effects .

Contraceptive Use

Interestingly, this compound has been suggested for use as a contraceptive. It is believed to block estrus cycles and ovulation in females, which could be beneficial in controlling animal populations or as a human contraceptive .

DNA Interaction

N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine: has the ability to bind to DNA, which could be utilized in gene therapy or as a mechanism to deliver drugs to specific sites within the genome .

Antiviral Potential

Given the broad biological activities of thiazole derivatives, there is potential for N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine to be developed as an antiviral agent. Its structure could be optimized to target specific viral proteins or replication mechanisms .

Antioxidant Capabilities

The compound’s structure suggests it may also serve as an antioxidant. This application could be particularly useful in preventing oxidative stress-related diseases and in preserving food products .

作用机制

Target of Action

The primary target of N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine is the P2Y12 receptor in human platelets . The P2Y12 receptor plays a crucial role in platelet aggregation, a process that is essential for blood clotting.

Mode of Action

N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine acts as an inhibitor of platelet aggregation . It achieves this by preventing the activation of the P2Y12 receptor . This inhibition of the P2Y12 receptor is the main mechanism by which it prevents blood clots from forming .

Result of Action

The primary result of the compound’s action is the prevention of blood clot formation . By inhibiting the P2Y12 receptor, the compound prevents platelet aggregation, thereby reducing the risk of blood clot formation . Additionally, the compound has shown activity against endometriosis and polycystic ovary syndrome . It can also be used as a contraceptive for animals and humans because it blocks estrus cycles and ovulation in females .

未来方向

属性

IUPAC Name |

5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNOXZQMWMMJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416183 | |

| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54670-78-9 | |

| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)